7-Hydroxy-N-(3-(trifluoromethyl)phenyl)quinoline-4-carboxamide
Overview
Description
7-Hydroxy-N-(3-(trifluoromethyl)phenyl)quinoline-4-carboxamide, also known as GSK-3 inhibitor, is a chemical compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. This compound is a potent inhibitor of glycogen synthase kinase-3 (GSK-3), an enzyme that plays a crucial role in various cellular processes, including glycogen metabolism, gene expression, and cell differentiation.
Scientific Research Applications
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Antimicrobial Studies
- Field : Medicinal Chemistry
- Application : The compound has been used in the synthesis of new series of 7-(trifluoromethyl)-4-hydroxy substituted quinoline carbohydrazide derivatives . These derivatives have shown significant antimicrobial activity .
- Methods : The compounds were synthesized and characterized by spectral studies . Their antibacterial performance was tested against Mycobacterium smegmatis and Pseudomonas aeruginosa . Antifungal activity was also carried out on the fungal stains Candida albicans and Penicillium chrysogenum .
- Results : Compounds 7a and 9c showed significant antimicrobial activity against all the tested microorganisms . Among all the compounds, 6d and 6e showed the lowest MIC value of 6.25 μg mL −1 against Mycobacterium smegmatis indicating these compounds can be possible future antituberculosis agents .
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Drug Design
- Field : Medicinal Chemistry
- Application : Quinoline, which consists of benzene fused with N-heterocyclic pyridine, has received considerable attention as a core template in drug design because of its broad spectrum of bioactivity .
- Methods : Numerous derivatives of the bioactive quinolines have been harnessed via expeditious synthetic approaches .
- Results : The recent in vivo and in vitro screening reported by scientists is highlighted herein, which may pave the way for novel drug development .
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Synthesis of Derivatives
- Field : Organic Chemistry
- Application : The compound “4-Hydroxy-7-(trifluoromethyl)quinoline”, which is structurally similar to your compound, has been used in the synthesis of "4-[[7-(trifluoromethyl)quinolin-4-yl]oxy]pthalonitrile" .
- Methods : The specific methods of synthesis are not detailed in the source, but it typically involves reaction procedures in organic chemistry .
- Results : The synthesis results in the formation of a new compound, "4-[[7-(trifluoromethyl)quinolin-4-yl]oxy]pthalonitrile" .
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Pharmaceutical Research
- Field : Medicinal Chemistry
- Application : Compounds structurally similar to “7-Hydroxy-N-(3-(trifluoromethyl)phenyl)quinoline-4-carboxamide”, such as coumarins, have been extensively researched for their biological properties .
- Methods : Various synthetic routes have been developed to produce coumarin derivatives, and these compounds have been tested for different biological properties .
- Results : Coumarins have been tested for anti-HIV, anticancer, anti-microbial, anti-tumor, antioxidant, anti-Alzheimer, anti-tuberculosis, anti-platelet activity, COX inhibitors, anti-inflammatory, anti-asthmatic, anti-viral, and DNA gyrase inhibitors .
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Pharmaceutical Development
- Field : Medicinal Chemistry
- Application : Trifluoromethyl group-containing compounds, like the one you mentioned, have been extensively used in the development of new drugs . They have been found in more than 50 percent of the best-selling drug molecules approved by the US Food and Drug Administration (FDA) .
- Methods : These compounds are synthesized using various methods and then tested for their efficacy in treating various diseases and disorders .
- Results : Over the past 20 years, 19 FDA-approved drugs have been developed that contain the trifluoromethyl group as one of the pharmacophores .
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Agrochemical Development
- Field : Agrochemistry
- Application : Trifluoromethylpyridines, which are structurally similar to your compound, have been used extensively in the agrochemical industry .
- Methods : These compounds are synthesized and then tested for their effectiveness in protecting crops from pests .
- Results : More than 20 new trifluoromethylpyridine-containing agrochemicals have acquired ISO common names .
Future Directions
properties
IUPAC Name |
7-hydroxy-N-[3-(trifluoromethyl)phenyl]quinoline-4-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11F3N2O2/c18-17(19,20)10-2-1-3-11(8-10)22-16(24)14-6-7-21-15-9-12(23)4-5-13(14)15/h1-9,23H,(H,22,24) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKHFJQQBOZAXKT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)C2=C3C=CC(=CC3=NC=C2)O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11F3N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901178154 | |
Record name | 7-Hydroxy-N-[3-(trifluoromethyl)phenyl]-4-quinolinecarboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901178154 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Hydroxy-N-(3-(trifluoromethyl)phenyl)quinoline-4-carboxamide | |
CAS RN |
1624261-38-6 | |
Record name | 7-Hydroxy-N-[3-(trifluoromethyl)phenyl]-4-quinolinecarboxamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1624261-38-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 7-Hydroxy-N-[3-(trifluoromethyl)phenyl]-4-quinolinecarboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901178154 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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